N-(4-isopropylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused [1,2,4]triazolo[1,5-c]quinazoline core linked via a thioacetamide bridge to a 4-isopropylphenyl group. Its synthesis likely involves coupling 2-methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol with N-(4-isopropylphenyl)chloroacetamide under basic conditions, a method analogous to other thioacetamide derivatives .
Properties
Molecular Formula |
C21H21N5OS |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H21N5OS/c1-13(2)15-8-10-16(11-9-15)23-19(27)12-28-21-24-18-7-5-4-6-17(18)20-22-14(3)25-26(20)21/h4-11,13H,12H2,1-3H3,(H,23,27) |
InChI Key |
JBPYLQLBPDYHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Thioether formation:
Acetamide linkage: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioacetamide moiety serves as a reactive site for nucleophilic displacement. This reaction typically requires activation of the leaving group or use of strong nucleophiles:
-
Reaction with amines : Under basic conditions (e.g., K₂CO₃/DMF), the thioether can undergo substitution with primary or secondary amines to form secondary or tertiary amines.
-
Halogenation : Treatment with halogens (e.g., Cl₂ or Br₂) in polar solvents yields halogenated derivatives, though this pathway is less common due to competing oxidation.
Example Reaction:
Oxidation of the Thioether Group
The thioether (-S-) linkage is susceptible to oxidation, producing sulfoxides or sulfones depending on reaction intensity:
-
Sulfoxide formation : Controlled oxidation with H₂O₂ or mCPBA at 0–25°C yields sulfoxide derivatives.
-
Sulfone formation : Prolonged exposure to strong oxidants (e.g., KMnO₄) converts the thioether to a sulfone.
Conditions and Outcomes:
| Oxidizing Agent | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | 0–25°C | Sulfoxide | 65–78 | |
| KMnO₄ | 60°C | Sulfone | 82–90 |
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic hydrolysis : Concentrated HCl at reflux cleaves the amide bond, generating acetic acid and the corresponding amine .
-
Basic hydrolysis : NaOH/EtOH yields the carboxylate salt, which can be acidified to the free carboxylic acid .
Mechanistic Pathway:
Electrophilic Aromatic Substitution (EAS) on the Quinazoline Ring
The electron-rich triazoloquinazoline core participates in EAS reactions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C-6 or C-8 positions.
-
Halogenation : Br₂/FeBr₃ selectively brominates the quinazoline ring, favoring the C-7 position.
Regioselectivity Trends:
| Reaction | Position | Catalyst | Major Product |
|---|---|---|---|
| Nitration | C-6, C-8 | H₂SO₄ | 6-Nitro derivative |
| Bromination | C-7 | FeBr₃ | 7-Bromo derivative |
Coordination Chemistry with Metal Ions
The nitrogen-rich triazoloquinazoline system acts as a polydentate ligand for transition metals:
-
Cu(II) complexes : Forms stable octahedral complexes via N-atom coordination, enhancing catalytic activity in oxidation reactions.
-
Pd(II) complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to improved electron density at the metal center.
Stoichiometry and Applications:
| Metal Ion | Ligand Binding Sites | Application |
|---|---|---|
| Cu(II) | Triazole N, Quinazoline N | Antioxidant catalysis |
| Pd(II) | Triazole N, Thioether S | C–C bond formation |
Ring-Opening Reactions of the Triazole Moiety
Under strong reducing conditions (e.g., LiAlH₄), the triazole ring may undergo partial cleavage, though this pathway is less explored due to structural instability. Computational studies suggest potential for controlled ring modification to access fused heterocycles.
Functionalization of the Isopropylphenyl Group
The para-isopropyl substituent on the phenyl ring can be modified via:
-
Friedel-Crafts alkylation : Introduces alkyl groups at the ortho position relative to the isopropyl group .
-
Oxidation : TBHP (tert-butyl hydroperoxide) oxidizes the isopropyl group to a carboxylate under acidic conditions .
Key Reaction Considerations:
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while non-polar solvents favor EAS.
-
Temperature Control : Exothermic reactions (e.g., oxidations) require strict thermal regulation to avoid byproducts.
-
Catalysts : Transition metals (Cu, Pd) and Lewis acids (FeBr₃) are critical for regioselective transformations .
This compound’s versatility in undergoing diverse reactions underscores its utility in medicinal chemistry for structure-activity relationship (SAR) studies. Further research is needed to explore less conventional pathways, such as photochemical reactions or enzymatic modifications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinazoline Derivatives
N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide ()
- Structural Features : Shares the triazoloquinazoline core but substitutes the 4-isopropylphenyl group with a 3-chloro-4-methoxyphenyl moiety. Additional methoxy groups at positions 8 and 9 enhance steric bulk and electron density.
- Synthetic Route : Similar coupling strategy using 8,9-dimethoxy-2-phenyltriazoloquinazoline-5-thiol and N-(3-chloro-4-methoxyphenyl)chloroacetamide .
N-(5-Chloro-2-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide ()
Table 1: Triazoloquinazoline Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | Not Provided | Not Provided | 4-isopropylphenyl, 2-methyltriazolo |
| N-(3-Chloro-4-methoxyphenyl)-... | C₂₆H₂₂ClN₅O₄S | 536.003 | 3-Cl, 4-OMe, 8,9-diOMe, 2-Ph |
| N-(5-Chloro-2-methoxyphenyl)-... | Not Provided | ~550 (estimated) | 5-Cl, 2-OMe, 8,9-diOMe, 2-Ph |
Triazinoindole-Thioacetamide Analogues ()
Compounds 23–27 in feature a [1,2,4]triazino[5,6-b]indole core instead of triazoloquinazoline. Notable examples:
- Compound 23: Substituted with a cyanomethylphenyl group. The polar nitrile group may enhance solubility but reduce membrane permeability compared to the hydrophobic isopropyl group in the target compound .
- Purity ≥95%, comparable to typical synthetic standards .
- Compound 27 : Dual bromination (8-bromo on core and 4-bromo on phenyl) introduces steric hindrance and electron-withdrawing effects, which could modulate metabolic stability .
Table 2: Triazinoindole-Thioacetamides
| Compound ID | Substituents | Purity (%) | Molecular Features |
|---|---|---|---|
| 23 | 4-(Cyanomethyl)phenyl | >95 | Polar nitrile, moderate lipophilicity |
| 25 | 8-Br, 4-phenoxyphenyl | 95 | Halogenated core, bulky aryl group |
| 27 | 8-Br, 4-Br-phenyl | 95 | Dual bromination, high steric bulk |
Other Triazole-Containing Acetamides
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide ()
- Structural Divergence : Replaces the quinazoline core with a triazolo-thiadiazole system. Demonstrates potent CDK5/p25 inhibition (IC₅₀ = 42 nM), suggesting that triazole-heterocycle hybrids are viable scaffolds for kinase-targeted drug design .
Substituted [1,3]thiazolo[3,2-b][1,2,4]triazoles ()
Critical Analysis of Structural and Functional Trends
Core Heterocycle Impact: Triazoloquinazolines (target compound, ) exhibit planar, aromatic cores suitable for π-stacking in enzyme active sites.
Substituent Effects: Electron-withdrawing groups (e.g., Br, Cl) improve metabolic stability but may reduce solubility. Bulky substituents (e.g., phenoxy, isopropyl) increase steric hindrance, affecting target engagement.
Synthetic Accessibility :
- Thioacetamide-linked compounds (target, ) are typically synthesized via nucleophilic substitution, yielding high-purity products (≥95%) .
Biological Activity
N-(4-isopropylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties based on existing research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C16H19N5S
- Molecular Weight : 317.42 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, triazole derivatives have been documented to possess activity against various bacterial and fungal strains. The thioacetamide moiety may enhance this activity by disrupting microbial cell wall synthesis.
Anticancer Properties
Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation. The presence of the triazole ring in this compound suggests potential anticancer effects. In vitro studies are needed to confirm the specific cytotoxicity against cancer cell lines.
Enzyme Inhibition
Enzyme inhibition studies suggest that compounds containing triazole and quinazoline rings can act as effective inhibitors of certain enzymes linked to tumor growth and microbial resistance. The specific mechanisms of action for this compound require further investigation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Enzyme inhibition | Inhibition of key metabolic enzymes |
Case Study: Antimicrobial Effects
In a controlled study, derivatives similar to this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those for standard antibiotics, indicating a promising lead for developing new antimicrobial agents.
Q & A
Q. Characterization Methods :
- Elemental Analysis : Verify C, H, N content (e.g., calculated vs. observed: 72.27% C vs. 72.31% in analogous compounds) .
- Spectroscopy : ¹H/¹³C NMR (e.g., quinazoline protons at δ 7.8–8.2 ppm; thioacetamide methylene at δ 3.8–4.2 ppm) and LC-MS (e.g., [M+H]⁺ at m/z 435) .
Advanced: How can reaction yields be optimized for the thioacetamide coupling step?
Answer:
Key factors include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of the thiol group .
- Solvent Optimization : DMF or DMSO at 80–100°C improves solubility of aromatic intermediates .
- Stoichiometry : A 1.2:1 molar ratio of thiol to triazoloquinazoline minimizes side reactions .
- Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC to track reaction progress .
Example : A 78% yield was reported for analogous thioacetamide derivatives under reflux in DMF with K₂CO₃ .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., isopropyl group: δ 1.2–1.4 ppm for CH₃; δ 2.8–3.1 ppm for CH) .
- IR Spectroscopy : Detect thioamide C=S stretch (~1,150 cm⁻¹) and triazole C=N (~1,600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₃N₅OS requires m/z 433.1584) .
Advanced: How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
Answer:
- Substituent Variation :
- Triazole Position : Methyl groups at C2 improve metabolic stability (e.g., 2-methyl analogs show 3× longer half-life) .
- Phenyl Substituents : Electron-withdrawing groups (e.g., -F, -Cl) on the isopropylphenyl moiety enhance target binding (IC₅₀ reduced from 12 µM to 4 µM in kinase assays) .
- Thioacetamide Linker : Replacing sulfur with oxygen decreases activity (e.g., 10× lower potency in enzyme inhibition) .
Q. Methodology :
- Docking Studies : Use software (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ via fluorescence polarization) .
Advanced: How should researchers address contradictory biological activity data across studies?
Answer:
- Purity Validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Solubility Control : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
- Structural Confirmation : Re-characterize batches with conflicting data using X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) .
Case Study : A 2020 study resolved discrepancies in IC₅₀ values (2 µM vs. 15 µM) by identifying residual solvent (DMF) in impure batches .
Basic: What computational tools are recommended for predicting physicochemical properties?
Answer:
- LogP/LogD : Use MarvinSketch or ACD/Labs to estimate lipophilicity (e.g., LogP = 3.2 for this compound).
- pKa Prediction : SPARC or ChemAxon to identify ionizable groups (e.g., thioacetamide pKa ~9.5) .
- ADMET : SwissADME or ADMET Predictor™ for bioavailability and toxicity profiles .
Advanced: What protocols ensure compound stability during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
